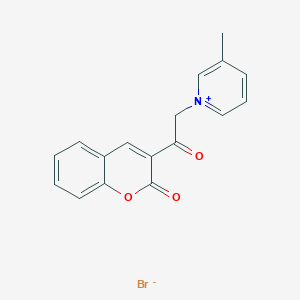

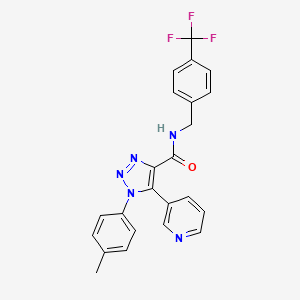

![molecular formula C24H26N2O3 B2855410 2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631888-87-4](/img/structure/B2855410.png)

2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is an organic compound with the molecular formula C31H32N2O4 . It has a molecular weight of 496.6 g/mol . The compound is also known by the synonym AKOS002796388 .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, similar compounds are often synthesized from methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aromatic aldehyde, and aliphatic amine .Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI string for the compound isInChI=1S/C31H32N2O4/c1-20-17-25-26(18-21(20)2)37-30-27(29(25)34)28(33(31(30)35)16-8-15-32(3)4)23-11-13-24(14-12-23)36-19-22-9-6-5-7-10-22/h5-7,9-14,17-18,28H,8,15-16,19H2,1-4H3 . The Canonical SMILES for the compound is CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC=C(C=C4)OCC5=CC=CC=C5 . Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 5.1, indicating its lipophilicity . It has no hydrogen bond donors and five hydrogen bond acceptors . The compound has eight rotatable bonds . Its exact mass and monoisotopic mass are both 496.23620751 g/mol . The compound has a topological polar surface area of 59.1 Ų . It has 37 heavy atoms . The compound has a complexity of 855 .Wissenschaftliche Forschungsanwendungen

CO2 Capture and Sensing

Amine-functionalized polymers (AFPs) containing the dimethylamino propyl group have been shown to react with carbon dioxide (CO2), making them valuable in the development of CO2 capture and sensing technologies . These polymers can be used to create sensors that measure CO2 concentration over long periods, which is crucial for consistent monitoring in various contexts, including environmental and quality control in industries.

Anticancer Activity

Derivatives of the compound have demonstrated promising anticancer activity, particularly against hepatomas Hep G2 cell line . This suggests that the compound or its derivatives could be used in the development of new anticancer drugs, offering a potential therapeutic option for liver cancer treatment.

Electrical Response Materials

The electrical response of polymers incorporating the dimethylamino propyl group to CO2 exposure has been studied, indicating their potential use in creating CO2-responsive materials . These materials could be applied in smart packaging that reacts to the presence of CO2, indicating spoilage or changes in the environment.

Synthetic Routes in Medicinal Chemistry

The compound’s derivatives have been synthesized through various routes, including microwave-enhanced methods, which offer higher yields and shorter reaction times . This has implications for medicinal chemistry, where efficient synthesis of drug candidates is crucial for rapid development and testing.

Proton-Hopping Mechanism Study

The change in electrical resistance of polymers containing the dimethylamino propyl group, due to protonation of tertiary amine groups in the presence of CO2, provides a basis for studying proton-hopping mechanisms . This research can contribute to the understanding of proton conduction in materials, which is relevant for fuel cell technology and other energy applications.

In Vitro Antitumor Activity

The compound has been evaluated for in vitro antitumor activity in various human cancer cell lines, including breast cancer, lung adenocarcinoma, and leukemia . This highlights its potential use in cancer research for screening and identifying new compounds with antitumor properties.

Wirkmechanismus

Mode of Action

Based on its chemical structure, it is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it is challenging to accurately summarize the biochemical pathways it affects. Given its structure, it may be involved in pathways related to signal transduction, protein synthesis, or cell cycle regulation .

Pharmacokinetics

Its bioavailability, half-life, and clearance rate are unknown .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target information. Based on its structure, it may have potential effects on cell proliferation, apoptosis, or signal transduction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions may denature the compound, reducing its efficacy. The presence of other molecules may either inhibit or enhance the compound’s action .

Eigenschaften

IUPAC Name |

2-[3-(dimethylamino)propyl]-6,7-dimethyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3/c1-15-13-18-19(14-16(15)2)29-23-20(22(18)27)21(17-9-6-5-7-10-17)26(24(23)28)12-8-11-25(3)4/h5-7,9-10,13-14,21H,8,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMASBJQVZZYFBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

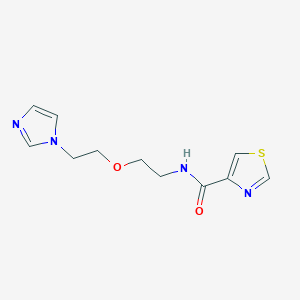

![(E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2855328.png)

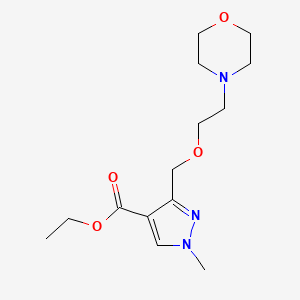

![5-Bromo-2-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2855331.png)

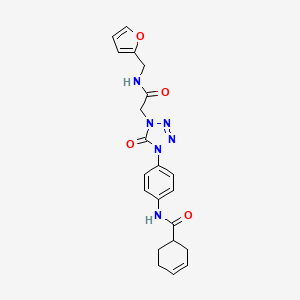

![6-chloro-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2855336.png)

![N-(4-(difluoromethoxy)phenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2855340.png)

![4-[(2,4-difluoroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2855343.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2855346.png)

![ethyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2855347.png)

![N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide](/img/structure/B2855348.png)